molecular formula C9H7AsCl2N4O3 B1617803 {4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid CAS No. 69239-50-5

{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid

Cat. No. B1617803
CAS RN: 69239-50-5
M. Wt: 365 g/mol
InChI Key: BWKQQQFECMKHNX-UHFFFAOYSA-N
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Description

“{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid” is a compound that belongs to the class of 1,3,5-triazine derivatives . These compounds are known for their biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . The synthesized compounds are then fully characterized by FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds is characterized by a 1,3,5-triazine core . The physical parameters and chemical reactivity profile of these compounds are optimized using computational methods .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include nucleophilic substitution reactions . The reaction mixture is stirred at room temperature and then refluxed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds are characterized by ESI-MS, 13C NMR, 1H NMR, FT-IR, and UV/visible .

Scientific Research Applications

Coordination Complex Structures

Graham Smith and U. Wermuth (2017) explored the structures of alkaline earth metal complexes with p-arsanilic acid. Their study revealed the formation of a three-dimensional network structure through inter-species hydrogen-bonding interactions, which is significant for understanding the coordination chemistry of such compounds (Smith & Wermuth, 2017).

Antibacterial Agent Synthesis

B. S. Holla, K. Bhat, and N. S. Shetty (2003) demonstrated the use of p-arsanilic acid derivatives in the synthesis of new biologically active molecules, highlighting their potential as antibacterial agents (Holla, Bhat, & Shetty, 2003).

Hydrogen Bonding in Supramolecular Structures

J. Breen et al. (2012) investigated hybrid polyoxovanadates functionalized by p-arsanilic acid ligands. Their work contributes to the understanding of hydrogen-bonding patterns in supramolecular assemblies, which is crucial in the field of crystal engineering (Breen et al., 2012).

Antileukemic Activity

Xing-Ping Liu, R. Narla, and F. Uckun (2003) synthesized a series of organic arsonic acid compounds, including derivatives of p-arsanilic acid, and evaluated them against acute lymphoblastic leukemia cell lines. This highlights the potential application of these compounds in cancer therapy (Liu, Narla, & Uckun, 2003).

Crystal Growth and Characterization

Anup K Mamgain (2018) and M. Sangeetha et al. (2015) focused on the crystal growth and characterization of p-arsanilic acid. Their research contributes to understanding the molecular structure and potential applications in optoelectronics (Mamgain, 2018) (Sangeetha et al., 2015).

Proton-Transfer Compounds

Graham Smith and Urs D. Wermuth (2017) also studied the proton-transfer compounds of p-arsanilic acid with strong organic acids, contributing to the understanding of hydrogen–bonding patterns in various pharmaceutical applications (Smith & Wermuth, 2017).

Anticancer Activity

H. Saad and A. Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of triazinone compounds, including p-arsanilic acid derivatives, and screened them for anticancer activities. This shows the potential of these compounds in developing new cancer treatments (Saad & Moustafa, 2011).

Mechanism of Action

While the specific mechanism of action for “{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid” is not mentioned in the retrieved papers, 1,3,5-triazine derivatives are known for their antimicrobial activity. Some compounds show promising activity against Staphylococcus aureus and Escherichia coli .

Future Directions

The future directions for “{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine, given their antimicrobial, antimalarial, anticancer, and antiviral properties .

properties

IUPAC Name

[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7AsCl2N4O3/c11-7-14-8(12)16-9(15-7)13-6-3-1-5(2-4-6)10(17,18)19/h1-4H,(H2,17,18,19)(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKQQQFECMKHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7AsCl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279702
Record name {4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69239-50-5
Record name ANTINEOPLASTIC-13777
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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